molecular formula C25H33N3O3S B606746 CMF-019 CAS No. 1586787-08-7

CMF-019

Número de catálogo: B606746
Número CAS: 1586787-08-7
Peso molecular: 455.62
Clave InChI: VCQKKZXFASLXAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CMF-019 is a potent small molecule apelin receptor agonist. It is a benzimidazole-derived compound that has shown significant potential in modulating cardiovascular functions. The apelin receptor, a G protein-coupled receptor, plays a crucial role in cardiovascular homeostasis, making this compound a promising candidate for therapeutic applications .

Aplicaciones Científicas De Investigación

CMF-019 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the apelin receptor and its signaling pathways.

    Biology: Investigated for its role in modulating endothelial cell apoptosis and vasodilatation.

    Medicine: Potential therapeutic agent for cardiovascular diseases, including pulmonary arterial hypertension.

    Industry: Explored for its potential in developing new cardiovascular drugs .

Mecanismo De Acción

CMF-019 acts as an agonist at the Apelin receptor (APJ), displaying a strong bias towards G protein signaling . It causes dose-dependent vasodilation in vivo without receptor desensitization . Furthermore, this compound rescues human pulmonary artery endothelial cells from apoptosis induced by tumor necrosis factor α and cycloheximide .

Direcciones Futuras

CMF-019 has shown potential in modifying disease conditions in vitro and inducing vasodilation without desensitization in vivo . These findings support this compound as a G protein biased small molecule apelin agonist that could form the basis for the design of novel therapeutic agents in chronic diseases, such as pulmonary arterial hypertension .

Métodos De Preparación

The synthesis of CMF-019 involves a multi-step process. The benzimidazole ring is tailored by condensing methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt. This is followed by saponification and subsequent condensation with an enantiopure β-amino acid methyl ester to generate methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate. The final product, this compound, is obtained through hydrolysis and HPLC purification .

Análisis De Reacciones Químicas

CMF-019 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole ring or other functional groups.

    Substitution: Substitution reactions involving the thiophene ring or benzimidazole moiety are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Comparación Con Compuestos Similares

CMF-019 is unique due to its strong bias towards G protein signaling. Similar compounds include other apelin receptor agonists like [Pyr1]apelin-13. this compound stands out due to its higher affinity and reduced receptor desensitization. Other similar compounds include various benzimidazole derivatives, but this compound’s specific structure and functional groups provide it with unique properties .

Propiedades

Número CAS

1586787-08-7

Fórmula molecular

C25H33N3O3S

Peso molecular

455.62

Nombre IUPAC

5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid

InChI

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)

Clave InChI

VCQKKZXFASLXAH-UHFFFAOYSA-N

SMILES

CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CMF-019;  CMF019;  CMF 019

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CMF-019
Reactant of Route 2
CMF-019
Reactant of Route 3
CMF-019
Reactant of Route 4
CMF-019
Reactant of Route 5
Reactant of Route 5
CMF-019
Reactant of Route 6
CMF-019

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.